molecular formula C15H17N3O2S B2396298 N-(N-phenethylcarbamimidoyl)benzenesulfonamide CAS No. 869075-21-8

N-(N-phenethylcarbamimidoyl)benzenesulfonamide

Cat. No.: B2396298
CAS No.: 869075-21-8
M. Wt: 303.38
InChI Key: NHGOTAUSRQQSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(N-phenethylcarbamimidoyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-phenethylcarbamimidoyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-phenethylcarbamimidoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(N-phenethylcarbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(N-phenethylcarbamimidoyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(N-phenethylcarbamimidoyl)benzenesulfonamide is unique due to its specific structure, which allows it to selectively inhibit carbonic anhydrase IX with high affinity. This selectivity makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

1-(benzenesulfonyl)-2-(2-phenylethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c16-15(17-12-11-13-7-3-1-4-8-13)18-21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGOTAUSRQQSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.